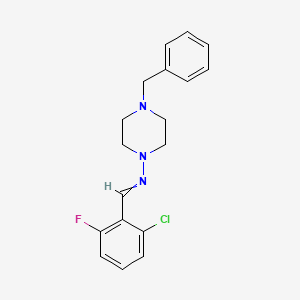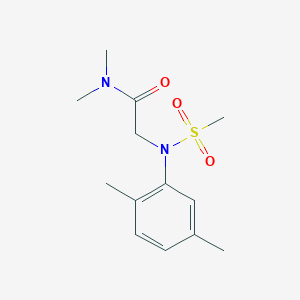![molecular formula C14H22N2O2 B5704536 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol, also known as MP-10, is a chemical compound that has been widely studied for its potential use as a therapeutic agent. It belongs to a class of compounds called phenols and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to interact with multiple targets, including the dopamine transporter and the serotonin receptor. 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in terms of its pharmacological activities. However, there are also some limitations to its use. 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to have poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol. One area of interest is the development of more potent and selective analogs of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol for use as therapeutic agents. Another area of interest is the investigation of the neuroprotective effects of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol in animal models of neurodegenerative diseases. Finally, the development of novel drug delivery systems for 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol may help to overcome some of the solubility issues associated with the compound.
Métodos De Síntesis
The synthesis of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol involves the reaction of 2-ethoxyphenol with 4-methylpiperazine and formaldehyde. The resulting compound is then treated with hydrogen chloride to yield the final product. The synthesis of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been well-established and has been used to produce the compound on a large scale for research purposes.
Aplicaciones Científicas De Investigación
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been the subject of extensive scientific research due to its potential use as a therapeutic agent. It has been found to have a range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer effects. 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-ethoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-18-13-6-4-5-12(14(13)17)11-16-9-7-15(2)8-10-16/h4-6,17H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIXWPFSCOLTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422788 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

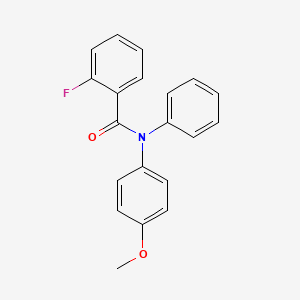

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)
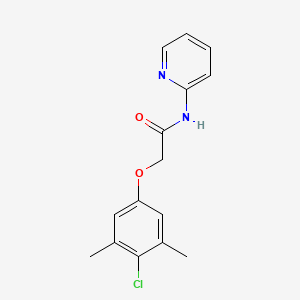
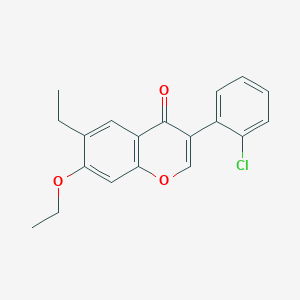


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)
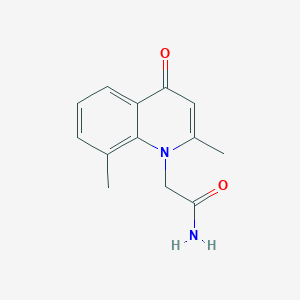

![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)
